N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide
Description
N-[4-[(Pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide is a sulfonamide derivative featuring a pyridine-4-carbonylamino substituent on the sulfamoyl group. This compound’s structure integrates an acetamide moiety linked to a phenyl ring, which is further substituted with a sulfonamide bridge and a pyridine-4-carbonyl group. Such structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or antimicrobial activity .
Properties
CAS No. |
35285-73-5 |
|---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(21,22)18-17-14(20)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,16,19)(H,17,20) |
InChI Key |
ZOUFUQZACIWGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then acetylated using acetic anhydride to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Key Substituents
The compound’s closest analogs differ primarily in the substituents attached to the sulfamoyl group. Below is a comparative analysis:
*Estimated based on structural similarity and computational predictions.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s pyridine-4-carbonylamino group likely increases lipophilicity compared to pyrimidin-2-yl (Acetylsulfadiazine, logP 1.8) but reduces it relative to bulky derivatives like CF6 (logP 4.81) .
- Solubility: The 4-methoxyphenyl analog (logSw = -2.82) suggests poor aqueous solubility, a trend likely shared by the target compound due to aromatic substituents. Pyridine derivatives may exhibit marginally better solubility than purely hydrophobic groups.
- Polar Surface Area (PSA): The target compound’s PSA (~110 Ų, estimated) is higher than the 4-methoxyphenyl analog (71.69 Ų) , owing to additional hydrogen-bond acceptors from the pyridine and carbonyl groups.
Biological Activity
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article delves into the biological activities associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a sulfamoyl group and an acetamide moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The compound has shown promising inhibitory effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- A549 (Lung Cancer) : Similar trends were observed, where the compound demonstrated potent activity against this cell line.
Table 1: Anticancer Activity Data
In a comparative study, this compound was found to have greater activity than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil, highlighting its potential as a lead compound in cancer therapy.
2. Anti-Microbial Activity
The compound has also been evaluated for its anti-microbial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting its potential as an antibiotic agent.
Table 2: Anti-Microbial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These findings suggest that this compound could be effective in treating infections caused by these pathogens.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation and microbial growth. For instance, it has been observed to inhibit carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cells through apoptosis induction mechanisms, evidenced by increased caspase-3 activity levels.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, indicating strong interactions that could explain its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
